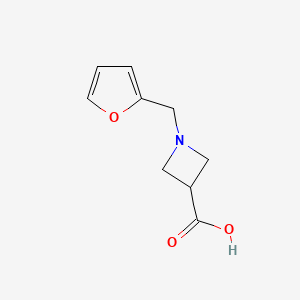

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid

Description

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted with a carboxylic acid group at the 3-position and a furan-2-ylmethyl group at the 1-position. Azetidines are increasingly prominent in medicinal chemistry due to their ring strain, which enhances reactivity and bioavailability, and their ability to mimic proline in peptide-like structures . This compound is synthesized via strain-release reactions of 1-azabicyclo[1.1.0]butane intermediates or reductive amination strategies, as seen in related azetidine derivatives .

Properties

IUPAC Name |

1-(furan-2-ylmethyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-4-10(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYNIWHISJEMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the furan moiety. One common method involves the cyclization of suitable precursors under basic or acidic conditions. For example, the cyclization of 3-bromoazetidine-3-carboxylic acid derivatives can be achieved through thermal isomerization of aziridines .

Industrial Production Methods

Industrial production of azetidines, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include catalytic processes and the use of advanced synthetic techniques to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The azetidine ring can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, azetidine amines, and substituted furan derivatives .

Scientific Research Applications

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Azetidine-3-Carboxylic Acid Derivatives

Substituted Benzyl Derivatives

Analysis :

- Siponimod ’s bulky cyclohexyl and trifluoromethyl groups enhance lipophilicity, enabling blood-brain barrier penetration and prolonged half-life .

- The benzofuran-benzyl derivative () shows full S1P1 agonism, likely due to extended π-π interactions with the receptor.

- Chlorophenyl-ethylamino substituents () improve synthetic versatility but may reduce metabolic stability compared to aromatic groups.

Heteroaromatic Substituents

Analysis :

- The cyanophenyl group () increases electrophilicity, which may improve covalent binding but raises toxicity concerns.

Acetyl and Pyrrolidine Derivatives

Data Tables

Table 1: Pharmacokinetic Comparison

*Predicted based on structural analogues.

Biological Activity

1-(Furan-2-ylmethyl)azetidine-3-carboxylic acid is a unique compound characterized by its dual-ring structure, which combines a furan ring and an azetidine ring. This structural configuration allows for significant biological activity, making it a candidate of interest in medicinal chemistry. The compound's potential interactions with biological targets and its implications for drug development are the focus of this article.

Structural Overview

The compound belongs to the azetidine class, which are four-membered nitrogen-containing heterocycles. The furan moiety enhances its reactivity due to the presence of π-electrons, while the azetidine ring introduces ring strain that can influence its stability and interaction with biological molecules. The carboxylic acid group at the third position of the azetidine ring further contributes to its reactivity profile.

Research indicates that this compound interacts with specific molecular targets through:

- Hydrogen Bonding : The azetidine ring can form hydrogen bonds with amino acids in proteins, modulating enzyme and receptor activities.

- π-π Stacking Interactions : The furan ring may engage in π-π stacking interactions with aromatic residues, enhancing binding affinity to target proteins.

Biological Activities

Studies have demonstrated various biological activities associated with this compound, including:

- Anticancer Activity : Preliminary data suggest that the compound exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction.

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes, which could be leveraged for therapeutic applications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Studies : In vitro assays have indicated that this compound has significant cytotoxic effects against human cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against MCF-7 breast cancer cells, comparable to established chemotherapeutics .

- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound leads to cell cycle arrest and increased caspase activity, indicating a mechanism involving apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is presented in Table 1.

| Compound Name | Key Features |

|---|---|

| Azetidine-3-carboxylic acid | Lacks furan moiety; less versatile in reactivity. |

| Furan-2-carboxylic acid | Lacks azetidine ring; limited structural complexity. |

| 3-Bromoazetidine-3-carboxylic acid | Contains bromine for functionalization; different reactivity profile. |

| 1-(Furan-3-carbonyl)azetidine-3-carboxylic acid | Similar structure but features a carbonyl group at the 3-position of furan. |

Applications

The unique properties of this compound suggest several applications:

- Drug Development : Its ability to modulate biological pathways makes it a promising candidate for developing new therapeutics targeting cancer and other diseases.

- Biological Research : The compound serves as a valuable tool for studying enzyme interactions and cellular mechanisms due to its distinct structural features.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.